molecular formula C17H20N2O2 B2757860 3',4'-dihydro-spiro[cyclohexane-1,1'(2'H)-pyrido[3,4-b]indole]-3'-carboxylic acid CAS No. 100068-46-0

3',4'-dihydro-spiro[cyclohexane-1,1'(2'H)-pyrido[3,4-b]indole]-3'-carboxylic acid

Cat. No.: B2757860
CAS No.: 100068-46-0
M. Wt: 284.359
InChI Key: SZWKSGNRSHBSNP-UHFFFAOYSA-N
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Description

3',4'-Dihydro-spiro[cyclohexane-1,1'(2'H)-pyrido[3,4-b]indole]-3'-carboxylic acid is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3',4'-dihydro-spiro[cyclohexane-1,1'(2'H)-pyrido[3,4-b]indole]-3'-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of strong bases or acids, and the process may involve heating or cooling to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. The process may also incorporate continuous flow chemistry to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or therapeutic agents.

Medicine

The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its biological activity may be harnessed to develop treatments for various diseases.

Industry

In the industrial sector, this compound can be used in the production of advanced materials and chemicals. Its unique properties make it suitable for various applications, including coatings, adhesives, and other specialized products.

Mechanism of Action

The mechanism by which 3',4'-dihydro-spiro[cyclohexane-1,1'(2'H)-pyrido[3,4-b]indole]-3'-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Spiro[cyclohexane-1,1'(2'H)-pyrido[3,4-b]indole]-3'-carboxylic acid

  • 3',4'-Dihydro-spiro[cyclohexane-1,1'(2'H)-pyrido[3,4-b]indole]-3'-carboxylic acid (isomer)

Uniqueness

This compound is unique due to its specific structural features, which distinguish it from other similar compounds. These features may contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

spiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,1'-cyclohexane]-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c20-16(21)14-10-12-11-6-2-3-7-13(11)18-15(12)17(19-14)8-4-1-5-9-17/h2-3,6-7,14,18-19H,1,4-5,8-10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZWKSGNRSHBSNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C3=C(CC(N2)C(=O)O)C4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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